Xanthohumol

Catalog No.
S547298
CAS No.
6754-58-1
M.F
C21H22O5
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthohumol

CAS Number

6754-58-1

Product Name

Xanthohumol

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, desmethylxanthohumol, xanthohumol

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C

The exact mass of the compound Xanthohumol is 354.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Xanthohumol (XN) is a prenylated chalcone primarily isolated from the strobiles of Humulus lupulus (hops). In scientific procurement and material selection, this compound is targeted for its distinctive α,β-unsaturated ketone structure, which drives its measurable antioxidant, anti-inflammatory, and metabolic-modulating properties [1]. However, its integration into industrial and laboratory workflows is heavily dictated by critical physical limitations: it possesses extremely poor aqueous solubility (approximately 1.3 mg/L at 23 °C) and is highly sensitive to environmental stressors [2]. Consequently, sourcing high-purity Xanthohumol requires strict attention to the compound's thermal and pH history, as improper handling directly degrades the active chalcone backbone, fundamentally altering its biopharmaceutical profile.

Substituting high-purity Xanthohumol with crude hop extracts, generic chalcones, or its isomer Isoxanthohumol (IXN) introduces severe reproducibility and safety risks. Under thermal stress or alkaline conditions (pH > 7), Xanthohumol undergoes rapid intramolecular cyclization to form IXN [1]. This is a critical procurement failure point because IXN acts as a direct metabolic precursor to 8-prenylnaringenin (8-PN), a highly potent phytoestrogen [2]. For researchers and formulators targeting metabolic syndrome, oncology, or neuroprotection without inducing hormonal side effects, the use of degraded XN or generic extracts containing 8-PN introduces unacceptable off-target estrogenic proliferation. Furthermore, common in-class polyphenol substitutes like resveratrol lack the specific prenylated moiety required to achieve targeted mitochondrial complex inhibition [3].

Receptor Specificity: Absence of Estrogenic Off-Target Effects

A critical differentiator for Xanthohumol is its lack of estrogenic activity compared to its downstream degradation products. In competitive radiometric binding assays, Xanthohumol exhibits negligible binding to both Estrogen Receptor alpha (ERα) and beta (ERβ). In stark contrast, 8-prenylnaringenin (8-PN)—a common contaminant in crude extracts and a metabolite of degraded XN—demonstrates >100-fold greater affinity for both ER subtypes, inducing potent MCF-7 cell proliferation at concentrations up to 1 µM [1].

Evidence DimensionEstrogen Receptor (ERα/ERβ) Binding Affinity
Target Compound DataNegligible binding affinity for ERα and ERβ
Comparator Or Baseline8-prenylnaringenin (8-PN) (>100-fold greater affinity)
Quantified Difference>100x higher estrogenic receptor affinity in 8-PN vs. XN
ConditionsRadiometric binding assay using purified human ERα/ERβ LBDs and MCF-7 cell proliferation assays

Procuring high-purity Xanthohumol is essential for metabolic and anti-inflammatory formulations where estrogenic side effects (proliferation of hormone-sensitive tissues) must be strictly avoided.

Processability: Thermal and pH-Dependent Isomerization Kinetics

Xanthohumol is highly sensitive to process conditions, degrading via first-order kinetics into Isoxanthohumol (IXN) when exposed to elevated temperatures or alkaline environments. Studies demonstrate that at elevated temperatures (e.g., >100 °C during standard extraction) or at a pH > 7, the α,β-unsaturated ketone of XN undergoes rapid intramolecular cyclization to IXN, drastically reducing the yield of the bioactive chalcone [1].

Evidence DimensionIsomerization rate to Isoxanthohumol (IXN)
Target Compound DataRapid first-order degradation at high temp/alkaline pH
Comparator Or BaselineStable at low temperatures and acidic/neutral pH
Quantified DifferenceNear-complete conversion to IXN under high thermal/alkaline stress
ConditionsAqueous and ethanolic extraction environments varying temperature (50–200 °C) and pH

Forces buyers and process engineers to implement low-temperature extraction and pH-controlled environments to maintain the integrity of the purchased active pharmaceutical ingredient.

Bioactivity Benchmark: Enhanced Mitochondrial Complex Inhibition

When compared to the widely utilized polyphenol benchmark resveratrol, Xanthohumol demonstrates significantly stronger targeted mitochondrial inhibition. In Leishmania tarentolae promastigote models, Xanthohumol exhibited an IC50 of 7 µM for antileishmanial activity, compared to 14 µM for resveratrol. Furthermore, Xanthohumol strongly inhibited mitochondrial electron transfer complex II (IC50 = 45.1 µM) and complex III (IC50 = 58.2 µM), whereas resveratrol showed minimal to no inhibition at comparable concentrations (e.g., only 25% inhibition of complex II at 150 µM)[1].

Evidence DimensionMitochondrial Complex II Inhibition (IC50)
Target Compound DataIC50 = 45.1 µM
Comparator Or BaselineResveratrol (25% inhibition at 150 µM)
Quantified Difference>3-fold stronger inhibitory potency for Xanthohumol
ConditionsLeishmania tarentolae promastigote mitochondrial fractions

Provides a quantitative justification for selecting Xanthohumol over cheaper, more common polyphenols like resveratrol in drug discovery targeting mitochondrial bioenergetics.

Formulation Handling: Overcoming Baseline Aqueous Insolubility

A major bottleneck in Xanthohumol procurement is its extremely poor baseline aqueous solubility (1.3 mg/L at 23 °C), which limits in vivo reproducibility. However, formulation engineering via cocrystallization or amorphous nanoemulsions significantly alters this profile. For instance, forming a Xanthohumol cocrystal can increase its maximum solubility to 7.6 mg/L (a 2.6-fold enhancement over intact XN), while polymeric nano-delivery systems can shift the compound from a crystalline to an amorphous state, further enhancing dissolution and cytotoxicity against target cell lines[1].

Evidence DimensionAqueous Solubility Limit
Target Compound Data7.6 mg/L (via engineered cocrystals)
Comparator Or Baseline1.3 mg/L (intact crystalline Xanthohumol)
Quantified Difference2.6-fold enhancement in aqueous solubility
ConditionsSolubility determination in aqueous media at 23 °C

Alerts formulators that raw crystalline Xanthohumol requires advanced delivery systems (e.g., PLGA nanoparticles, cocrystals) to achieve viable bioavailability in commercial applications.

Non-Estrogenic Metabolic Modulators

Because pure Xanthohumol lacks the potent ERα/ERβ binding affinity of 8-prenylnaringenin, it is a highly suitable precursor for developing metabolic syndrome therapeutics and anti-obesity formulations where off-target hormonal proliferation must be strictly avoided [1].

Mitochondrial-Targeted Antiparasitic Drug Design

Given its quantitatively stronger inhibition of mitochondrial complexes II and III compared to resveratrol, Xanthohumol is a highly relevant chalcone scaffold for bioenergetic disruption assays and the development of novel antileishmanial agents [2].

Advanced Polymeric Drug Delivery Systems

Due to its baseline aqueous solubility limit of 1.3 mg/L, Xanthohumol is a strong model compound for validating the efficacy of novel PLGA nanoparticles, nanoemulsions, and cocrystallization techniques designed to convert crystalline APIs into highly bioavailable amorphous forms[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.14672380 Da

Monoisotopic Mass

354.14672380 Da

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

172 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4467YT1NT

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 42 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6754-58-1

Wikipedia

Xanthohumol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Venturelli S, Burkard M, Biendl M, Lauer UM, Frank J, Busch C. Prenylated chalcones and flavonoids for the prevention and treatment of cancer. Nutrition. 2016 Nov-Dec;32(11-12):1171-8. doi: 10.1016/j.nut.2016.03.020. Epub 2016 Apr 8. Review. PubMed PMID: 27238957.
2: Willson CM, Grundmann O. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Nat Prod Res. 2017 Mar;31(5):492-506. doi: 10.1080/14786419.2016.1190721. Epub 2016 May 27. Review. PubMed PMID: 27234135.
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